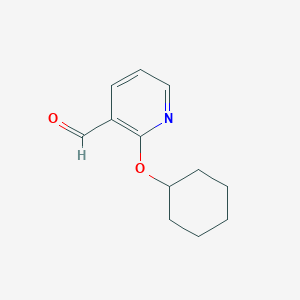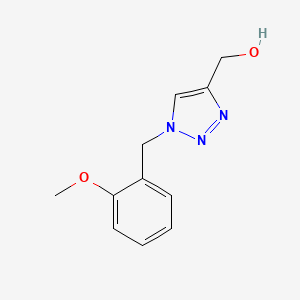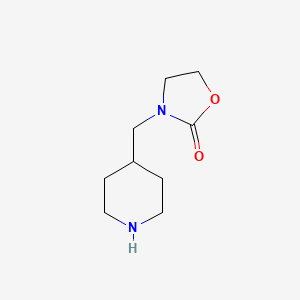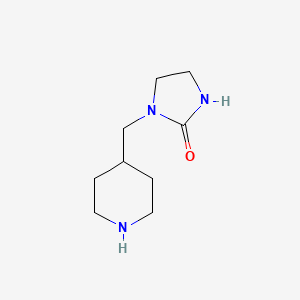
2-Cyclohexyloxypyridine-3-carboxaldehyde
Vue d'ensemble
Description
2-Cyclohexyloxypyridine-3-carboxaldehyde is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.26 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Cyclohexyloxypyridine-3-carboxaldehyde consists of 12 carbon atoms, 15 hydrogen atoms, and 2 oxygen atoms . The exact structure visualization was not found in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Cyclohexyloxypyridine-3-carboxaldehyde include a molecular weight of 205.26 and a predicted density of 1.135±0.06 g/cm3 . The predicted boiling point is 334.1±22.0 °C . Other properties such as melting point and flash point were not found in the search results.Applications De Recherche Scientifique
Catalysis and Synthesis
Research on coordination chemistry, particularly involving pyridine derivatives, highlights the synthesis and properties of complex compounds. These studies provide insights into the preparation of free organic compounds, their protonated/deprotonated forms, and complex compounds with significant spectroscopic, magnetic, and biological activities. For example, the variability in chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and related complexes underscores the potential for creating novel materials with specialized functions (Boča, Jameson, & Linert, 2011).
Organic Light Emitting Diodes (OLEDs)
Transition-metal phosphors with cyclometalating ligands, including pyridine derivatives, show potential applications in OLEDs. The review of cyclometalating chelates reveals their importance in phosphorescent complexes, highlighting the utility of these compounds in developing efficient lighting and display technologies (Chi & Chou, 2010).
Spectroscopic Studies
Investigations into the influence of metals on the electronic system of biologically important ligands, including pyridine carboxylic acids, provide a basis for understanding molecular interactions and the development of new materials with tailored electronic properties (Lewandowski, Kalinowska, & Lewandowska, 2005).
Environmental Remediation
Studies on the applications of redox mediators in the treatment of organic pollutants highlight the role of cyclohexyl and pyridine derivatives in enhancing the efficiency of enzymatic degradation processes. Such research points to the potential of these compounds in addressing environmental challenges (Husain & Husain, 2007).
Advanced Material Synthesis
Cycloaddition reactions, a fundamental aspect of organic synthesis, demonstrate the utility of cyclohexyl and related compounds in constructing complex molecular architectures. This area of research is critical for developing new materials and pharmaceuticals (Rigby & Pigge, 1998).
Safety And Hazards
Propriétés
IUPAC Name |
2-cyclohexyloxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-9-10-5-4-8-13-12(10)15-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOHBXICNUXKTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyloxypyridine-3-carboxaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1453883.png)
![4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid](/img/structure/B1453884.png)
![3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B1453887.png)



![3-[(2,4-Difluorophenyl)sulfanyl]piperidine](/img/structure/B1453891.png)
amine](/img/structure/B1453892.png)
![1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1453893.png)



![[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1453901.png)
